molecular formula C9H14N2O7 B10849516 Isosorbide-2-(ethylcarbamate)-5-mononitrate

Isosorbide-2-(ethylcarbamate)-5-mononitrate

Cat. No.: B10849516
M. Wt: 262.22 g/mol
InChI Key: KSNZOFCCDYSKSB-LXGUWJNJSA-N
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Description

Isosorbide-2-(ethylcarbamate)-5-mononitrate is a chemical compound derived from isosorbide, a bicyclic organic compoundThis compound is of interest due to its potential therapeutic effects, including neuroprotection and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isosorbide-2-(ethylcarbamate)-5-mononitrate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Isosorbide-2-(ethylcarbamate)-5-mononitrate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of isosorbide, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of isosorbide-2-(ethylcarbamate)-5-mononitrate involves the inhibition of butyrylcholinesterase. This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in cognitive function. By inhibiting butyrylcholinesterase, the compound increases acetylcholine levels, potentially improving cognitive function and providing neuroprotection . The molecular targets and pathways involved include the active site of butyrylcholinesterase and related cholinergic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isosorbide-2-(ethylcarbamate)-5-mononitrate is unique due to its specific combination of functional groups, which confer selective inhibition of butyrylcholinesterase along with neuroprotective and antioxidant properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H14N2O7

Molecular Weight

262.22 g/mol

IUPAC Name

[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] N-ethylcarbamate

InChI

InChI=1S/C9H14N2O7/c1-2-10-9(12)17-5-3-15-8-6(18-11(13)14)4-16-7(5)8/h5-8H,2-4H2,1H3,(H,10,12)/t5-,6+,7+,8+/m0/s1

InChI Key

KSNZOFCCDYSKSB-LXGUWJNJSA-N

Isomeric SMILES

CCNC(=O)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O[N+](=O)[O-]

Canonical SMILES

CCNC(=O)OC1COC2C1OCC2O[N+](=O)[O-]

Origin of Product

United States

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